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molecular formula C9H10N2O6 B8364817 1,2-Dimethoxy-5-methyl-3,4-dinitro-benzene CAS No. 7509-10-6

1,2-Dimethoxy-5-methyl-3,4-dinitro-benzene

Cat. No. B8364817
M. Wt: 242.19 g/mol
InChI Key: MZJZABWSIXCWBX-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

3,4-Dimethoxy-6-methyl-benzene-1,2-diamine was synthesized by dissolving 11.5 g of 1,2-dimethoxy-5-methyl-3,4-dinitro-benzene in 300 mL EtOH, evacuating 3 times with N2 and adding 1.0 g of 10 wt % Pd/C. The reaction was stirred under a H2 atmosphere (balloon) for 2 days. Filtration over a pad of celite and washing with EtOH yielded after concentration in vacuo 8.8 g of 3,4-dimethoxy-6-methyl-benzene-1,2-diamine as brown oil.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([N+:10]([O-])=O)=[C:5]([N+:13]([O-])=O)[C:4]=1[O:16][CH3:17]>CCO>[CH3:17][O:16][C:4]1[C:3]([O:2][CH3:1])=[CH:8][C:7]([CH3:9])=[C:6]([NH2:10])[C:5]=1[NH2:13]

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
COC1=C(C(=C(C(=C1)C)[N+](=O)[O-])[N+](=O)[O-])OC
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under a H2 atmosphere (balloon) for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuating 3 times with N2
ADDITION
Type
ADDITION
Details
adding 1.0 g of 10 wt % Pd/C
FILTRATION
Type
FILTRATION
Details
Filtration over a pad of celite
WASH
Type
WASH
Details
washing with EtOH
CUSTOM
Type
CUSTOM
Details
yielded
CONCENTRATION
Type
CONCENTRATION
Details
after concentration in vacuo 8.8 g of 3,4-dimethoxy-6-methyl-benzene-1,2-diamine as brown oil

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COC1=C(C(=C(C=C1OC)C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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